molecular formula C9H12O B14505587 Cyclonona-3,7-dien-1-one CAS No. 62870-30-8

Cyclonona-3,7-dien-1-one

Cat. No.: B14505587
CAS No.: 62870-30-8
M. Wt: 136.19 g/mol
InChI Key: WHHJHGYNMKILBL-UHFFFAOYSA-N
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Description

Cyclonona-3,7-dien-1-one is a cyclic organic compound characterized by a nine-membered ring with two double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclonona-3,7-dien-1-one can be synthesized through various synthetic routes. One common method involves the Diels-Alder reaction, where a cyclic diene reacts with a dienophile to form the desired compound. The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclonona-3,7-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Cyclonona-3,7-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclonona-3,7-dien-1-one involves its interaction with molecular targets through its double bonds and ketone group. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s reactivity is influenced by the electronic and steric properties of its functional groups .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A five-membered ring diene that also participates in Diels-Alder reactions.

    Cyclohexadiene: A six-membered ring diene with similar reactivity.

    Cyclooctadiene: An eight-membered ring diene with comparable properties.

Uniqueness

Cyclonona-3,7-dien-1-one is unique due to its nine-membered ring structure, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable for specific applications where other cyclic dienes may not be suitable .

Properties

CAS No.

62870-30-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

cyclonona-3,7-dien-1-one

InChI

InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h3-6H,1-2,7-8H2

InChI Key

WHHJHGYNMKILBL-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC(=O)CC=C1

Origin of Product

United States

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